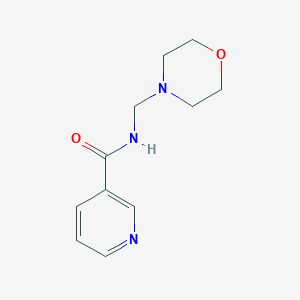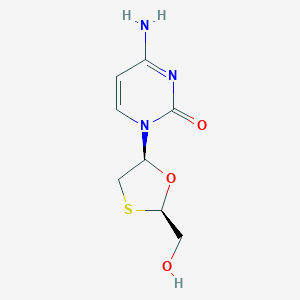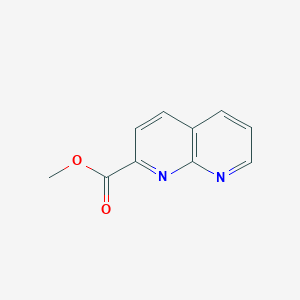
Methyl 1,8-naphthyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1,8-naphthyridine-2-carboxylate, also known as MNMC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a heterocyclic organic compound with a molecular formula of C12H9NO2 and a molecular weight of 199.21 g/mol. MNMC is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform.
Mecanismo De Acción
The mechanism of action of Methyl 1,8-naphthyridine-2-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. Methyl 1,8-naphthyridine-2-carboxylate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Methyl 1,8-naphthyridine-2-carboxylate has also been shown to modulate the activity of various kinases, including protein kinase C and mitogen-activated protein kinase.
Efectos Bioquímicos Y Fisiológicos
Methyl 1,8-naphthyridine-2-carboxylate has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of oxidative stress. Methyl 1,8-naphthyridine-2-carboxylate has also been shown to have anti-inflammatory and anti-tumor properties. Additionally, Methyl 1,8-naphthyridine-2-carboxylate has been shown to have neuroprotective effects, including the ability to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Methyl 1,8-naphthyridine-2-carboxylate for lab experiments is its relatively low cost and ease of synthesis. Methyl 1,8-naphthyridine-2-carboxylate is also stable under a wide range of conditions and can be easily modified to optimize its properties for specific applications. However, Methyl 1,8-naphthyridine-2-carboxylate has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several potential future directions for research on Methyl 1,8-naphthyridine-2-carboxylate. One area of interest is the development of Methyl 1,8-naphthyridine-2-carboxylate-based fluorescent probes for the detection of metal ions. Another area of interest is the exploration of Methyl 1,8-naphthyridine-2-carboxylate as a potential drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, Methyl 1,8-naphthyridine-2-carboxylate could be further investigated for its potential as an anti-tumor agent and as a modulator of oxidative stress.
Métodos De Síntesis
Methyl 1,8-naphthyridine-2-carboxylate can be synthesized using a variety of methods, including the Pinner reaction, the Skraup reaction, and the Friedlander synthesis. The most commonly used method for synthesizing Methyl 1,8-naphthyridine-2-carboxylate is the Pinner reaction, which involves the reaction of 2-aminonicotinic acid with methyl iodide in the presence of hydrochloric acid and sodium hydroxide.
Aplicaciones Científicas De Investigación
Methyl 1,8-naphthyridine-2-carboxylate has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of metal ions, as a ligand in coordination chemistry, and as an intermediate in the synthesis of other heterocyclic compounds. Methyl 1,8-naphthyridine-2-carboxylate has also been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease.
Propiedades
Número CAS |
125902-26-3 |
|---|---|
Nombre del producto |
Methyl 1,8-naphthyridine-2-carboxylate |
Fórmula molecular |
C10H8N2O2 |
Peso molecular |
188.18 g/mol |
Nombre IUPAC |
methyl 1,8-naphthyridine-2-carboxylate |
InChI |
InChI=1S/C10H8N2O2/c1-14-10(13)8-5-4-7-3-2-6-11-9(7)12-8/h2-6H,1H3 |
Clave InChI |
PAUWJGNLAVWRMD-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=NC2=C(C=CC=N2)C=C1 |
SMILES canónico |
COC(=O)C1=NC2=C(C=CC=N2)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



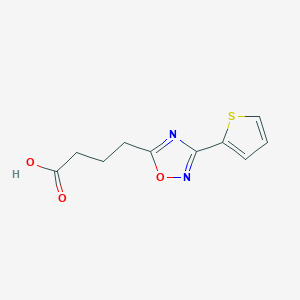

![5-Allylsulfanyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B182065.png)
![(S)-4-Ethyl-4-hydroxy-8-methoxy-3-oxo-3,4-dihydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid propyl ester](/img/structure/B182066.png)
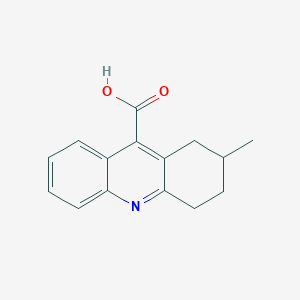
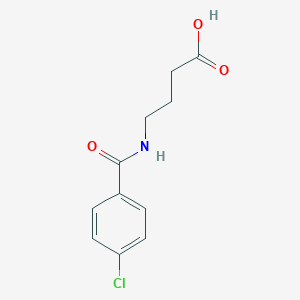
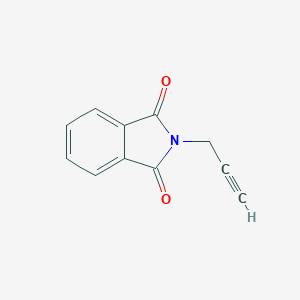
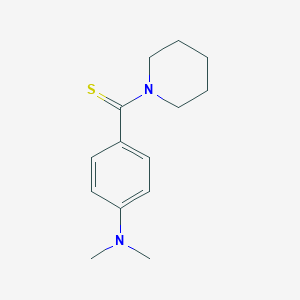
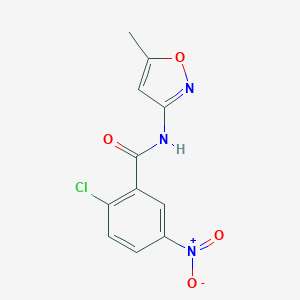
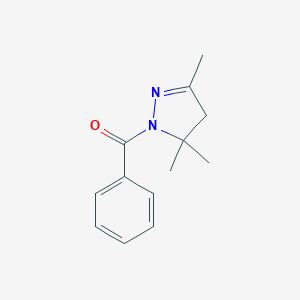

![5-Fluoroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B182085.png)
